

Spectroscopic Analysis of [1- [(Benzyl)oxy]methyl]cyclopropyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	[1-
Compound Name:	[(Benzyl)oxy]methyl]cyclopropyl]me
	thanol
Cat. No.:	B043042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **[1-
[(Benzyl)oxy]methyl]cyclopropyl]methanol** ($C_{12}H_{16}O_2$), a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents data for its stereoisomer, ((1R,2R)-2-((benzyl)oxy)methyl)cyclopropyl)methanol, as a close and structurally relevant analogue. This information is intended to serve as a valuable resource for researchers in the identification and characterization of this and related chemical entities.

Molecular Structure and Properties

- Chemical Name: **[1-[(Benzyl)oxy]methyl]cyclopropyl]methanol**
- CAS Number: 177200-76-9[\[1\]](#)
- Molecular Formula: $C_{12}H_{16}O_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 192.25 g/mol [\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for the stereoisomer ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol. At present, specific experimental infrared (IR) and mass spectrometry (MS) data for **[1-[(Benzyloxy)methyl]cyclopropyl]methanol** are not available in the public domain.

Table 1: ^1H NMR Spectroscopic Data of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.32 – 7.14	m	5H, Aromatic protons (Ph)	
4.45	s	2H, -OCH ₂ Ph	
3.47 – 3.10	m	2H, -CH ₂ OH	
Data not available	-CH- of cyclopropane		
Data not available	-CH ₂ - of cyclopropane		

Note: The data presented is for the stereoisomer ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol. The exact chemical shifts and coupling constants for **[1-[(Benzyloxy)methyl]cyclopropyl]methanol** may vary slightly.

Table 2: ^{13}C NMR Spectroscopic Data

Experimental ^{13}C NMR data for **[1-[(Benzyloxy)methyl]cyclopropyl]methanol** or its stereoisomers are not readily available in the cited literature.

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Specific experimental IR and MS data for **[1-[(Benzyloxy)methyl]cyclopropyl]methanol** are not available in the searched literature. However, based on the molecular structure, the following characteristic features can be anticipated:

- Expected IR Absorptions: A broad peak in the region of 3600-3200 cm^{-1} corresponding to the O-H stretching of the alcohol, sharp peaks around 3100-3000 cm^{-1} for aromatic and

aliphatic C-H stretching, peaks in the 1150-1050 cm^{-1} region for C-O stretching of the ether and alcohol, and aromatic C=C stretching bands in the 1600-1450 cm^{-1} range.

- Expected Mass Spectrometry Fragmentation: The molecular ion peak $[\text{M}]^+$ at m/z 192. A prominent fragment would be expected at m/z 91, corresponding to the benzyl cation $[\text{C}_7\text{H}_7]^+$. Other fragments may arise from the loss of a hydroxyl group, a methoxy group, or cleavage of the cyclopropane ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **[1-((Benzyoxy)methyl)cyclopropyl]methanol** are not explicitly provided in the available literature. However, the following represents a standard methodology for the characterization of similar organic compounds.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.^[3]
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- Internal Standard: The residual solvent peak is commonly used as an internal standard for chemical shift referencing (e.g., CDCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR).
- Data Acquisition: Standard pulse programs are used to acquire ^1H and ^{13}C NMR spectra. This includes one-dimensional proton and carbon experiments, and potentially two-dimensional experiments like COSY, HSQC, and HMBC for complete structural elucidation.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl_4).
- Data Acquisition: The spectrum is recorded over the standard mid-IR range (4000-400 cm^{-1}).

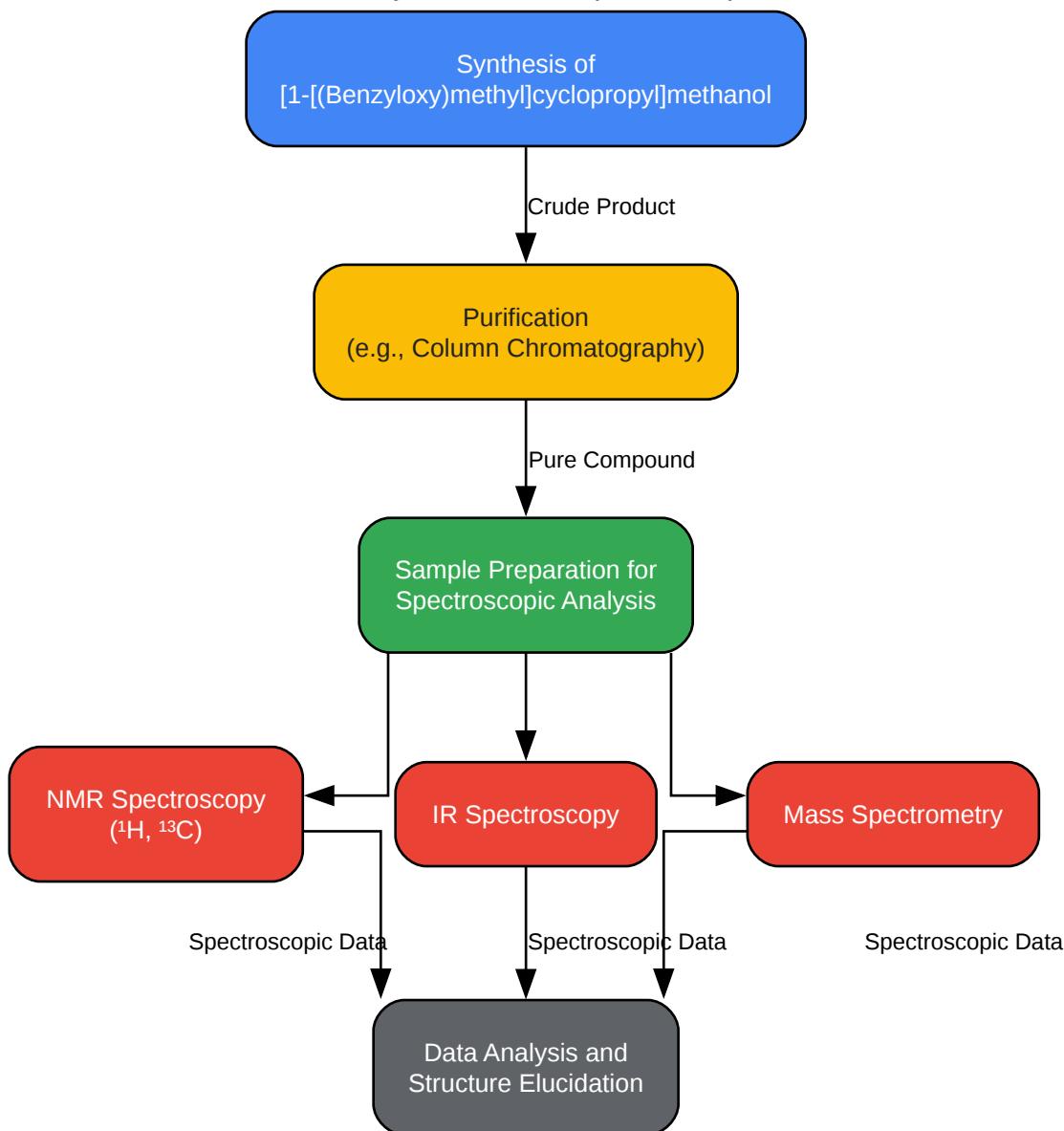
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
- Ionization Method: Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: The mass spectrum is acquired over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic molecule like **[1-
[(Benzyl)oxy]methyl]cyclopropyl]methanol**.

General Workflow for Synthesis and Spectroscopic Characterization

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. lookchem.com [lookchem.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of [1-[(Benzyl)oxy]methyl]cyclopropyl]methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043042#spectroscopic-data-nmr-ir-ms-of-1-benzyl-oxymethyl-cyclopropyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com